molecular formula C21H11Cl3FNO3S B3006323 (4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114872-38-6

(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B3006323
CAS No.: 1114872-38-6
M. Wt: 482.73
InChI Key: AZPAQHZKWFHXBH-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C21H11Cl3FNO3S and its molecular weight is 482.73. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound (4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS Number: 1114872-38-6) is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple aromatic rings and halogen substituents. Its molecular weight is approximately 482.7 g/mol. The presence of the chlorophenyl and dichlorophenyl moieties contributes to its biological activity by enhancing lipophilicity and influencing receptor interactions.

1. Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various derivatives related to this compound. For instance:

  • In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
CompoundTarget BacteriaActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3E. coliWeak
4Staphylococcus aureusModerate

2. Antifungal Activity

The compound has been reported to possess significant antifungal properties. It is particularly effective against phytopathogenic fungi, making it a candidate for agricultural applications in controlling fungal diseases .

3. Anticancer Activity

Research into the anticancer properties of benzothiazine derivatives has shown promising results:

  • Molecular docking studies indicated that derivatives similar to this compound could effectively bind to cancer-related targets, inhibiting cell proliferation in various cancer cell lines such as HepG2 (liver cancer) .
  • The IC50 values for some derivatives were reported as low as 16.782 µg/mL , indicating potent anti-proliferative activity .
CompoundCell LineIC50 Value (µg/mL)
7aHepG220.667
7fHepG216.782

4. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • It showed strong inhibitory effects on acetylcholinesterase (AChE) and urease , which are crucial targets in treating neurodegenerative diseases and gastrointestinal disorders, respectively .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Activity : A study investigating various benzothiazine derivatives revealed that those with similar structures to this compound exhibited significant cytotoxicity against HepG2 cells, with detailed molecular interactions elucidated through docking studies .
  • Antibacterial Screening : Another study focused on the antibacterial properties of synthesized compounds derived from benzothiazines. The results indicated that certain derivatives had enhanced activity against resistant bacterial strains, suggesting a potential therapeutic application in combating antibiotic resistance .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl3FNO3S/c22-13-3-1-12(2-4-13)21(27)20-11-26(15-6-7-16(23)17(24)10-15)18-9-14(25)5-8-19(18)30(20,28)29/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPAQHZKWFHXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl3FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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